(S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid
Description
Structural Classification and Nomenclature
(S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid represents a complex organic molecule with multiple functional groups and stereochemical considerations. According to PubChem database records, this compound possesses the molecular formula C17H26N2O6 and a molecular weight of 354.4 g/mol. The compound's systematic nomenclature reflects its intricate structural architecture, incorporating several distinct chemical moieties that contribute to its overall properties and potential applications.
The structural classification of this compound reveals it as a modified amino acid derivative containing a tert-butoxycarbonyl protecting group, a hexanoic acid backbone, and a substituted pyrrole ring system. The molecule can be alternatively named as (2S)-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, which provides additional clarity regarding the spatial arrangement of functional groups. The compound also carries the designation (S)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-formyl-5-(hydroxymethyl)-1H-pyrrole-1-hexanoic Acid, further emphasizing the relationship between the pyrrole moiety and the amino acid framework.
The stereochemical designation (S) indicates the absolute configuration at the alpha-carbon of the amino acid backbone, which is crucial for biological activity and synthetic applications. The presence of the tert-butoxycarbonyl group represents a common protective strategy in amino acid chemistry, allowing for selective reactions while maintaining the integrity of the amino functionality. The pyrrole ring system contributes significant chemical diversity through its formyl and hydroxymethyl substituents, creating multiple reactive sites for further chemical modifications.
| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Functional Role |
|---|---|---|---|
| Complete Molecule | C17H26N2O6 | 354.4 | Full structure |
| Hexanoic Acid Backbone | C6H13NO4 | 163.2 | Amino acid framework |
| Pyrrole Ring System | C6H7NO2 | 125.1 | Heterocyclic component |
| tert-Butoxycarbonyl Group | C5H9O2 | 101.1 | Protective functionality |
Historical Development of Pyrrole-Modified Amino Acids
The development of pyrrole-modified amino acids has emerged from the intersection of heterocyclic chemistry and amino acid research, with significant milestones occurring throughout the late 20th and early 21st centuries. The discovery of pyrrolysine in 2002 marked a pivotal moment in understanding naturally occurring pyrrole-containing amino acids. This genetically encoded amino acid, found in methanogenic archaea, demonstrated that nature had evolved sophisticated mechanisms for incorporating pyrrole-based structures into biological systems.
The historical progression of pyrrole chemistry can be traced to classical synthetic methodologies such as the Knorr pyrrole synthesis, which established fundamental principles for constructing substituted pyrrole rings. This synthetic approach, involving the reaction of alpha-amino-ketones with various substrates under zinc and acetic acid catalysis, provided early frameworks for generating complex pyrrole derivatives. The method's versatility enabled the preparation of numerous pyrrole-containing compounds that served as precursors for more sophisticated modifications.
Research into pyrrole-modified amino acids gained momentum following the elucidation of pyrrolysine's biosynthetic pathway. Studies revealed that this unique amino acid arises from two lysine molecules through a series of enzymatic transformations involving PylB, PylC, and PylD enzymes. The discovery that lysine serves as the sole precursor to pyrrolysine opened new avenues for understanding amino acid modification strategies and provided insights into potential synthetic approaches for creating similar derivatives.
The development of solid-phase synthesis methodologies specifically targeting pyrrole derivatives has further advanced the field. Recent research has demonstrated multicomponent reactions utilizing lysine-containing peptides as nitrogen donors in combination with beta-nitrostyrenes and 1,3-dicarbonyl compounds to generate pyrrole derivatives. These approaches have proven particularly valuable for creating diverse libraries of pyrrole-modified compounds with potential biological activities.
Significance in Organic Chemistry and Biochemistry
The significance of this compound extends across multiple domains of organic chemistry and biochemistry. Within organic synthesis, compounds of this structural class serve as versatile intermediates for constructing more complex molecular architectures. The presence of multiple functional groups enables diverse chemical transformations, including cyclization reactions, cross-coupling processes, and protecting group manipulations.
In biochemical contexts, pyrrole-modified amino acids have demonstrated remarkable utility in protein engineering and modification strategies. The pyrrolysine translational machinery has become a valuable tool for incorporating unnatural amino acids into proteins, enabling the introduction of novel functional groups at specific positions. This capability has proven essential for developing proteins with enhanced properties, including improved stability, altered binding characteristics, and novel catalytic activities.
The compound's structural features make it particularly relevant for peptide cyclization strategies. Recent research has identified pyrrole-mediated peptide cyclization as an effective approach for constraining peptide structures. These cyclization reactions involve oxidation of furan moieties followed by nucleophilic attack from lysine residues, resulting in the formation of pyrrole-constrained peptides with enhanced stability and biological activity. The methodology has shown success with various peptide structures, demonstrating near-complete conversion under optimized conditions.
Furthermore, the compound's design reflects broader trends in medicinal chemistry toward developing amino acid derivatives with enhanced pharmacological properties. The incorporation of heterocyclic systems like pyrroles can significantly impact molecular recognition, membrane permeability, and metabolic stability. The hydroxymethyl substituent on the pyrrole ring provides additional opportunities for hydrogen bonding interactions, potentially enhancing binding affinity for target proteins.
| Application Domain | Specific Use | Key Benefits | Research Status |
|---|---|---|---|
| Protein Engineering | Unnatural amino acid incorporation | Enhanced protein properties | Established methodology |
| Peptide Modification | Cyclization constraints | Improved stability | Active research |
| Medicinal Chemistry | Drug development | Enhanced pharmacology | Exploratory studies |
| Chemical Biology | Molecular probes | Selective targeting | Ongoing development |
Lysine Derivatives in Research and Development
Lysine derivatives have emerged as a cornerstone of modern chemical biology and pharmaceutical research, with this compound representing an advanced example of this compound class. The fundamental importance of lysine modifications stems from the amino acid's dual reactive sites: the alpha-amino group and the epsilon-amino group, both of which can serve as attachment points for various chemical moieties.
The development of lysine-based synthetic strategies has been significantly influenced by natural biosynthetic pathways, particularly those observed in pyrrolysine formation. Research has demonstrated that lysine can undergo complex transformations through enzymatic processes, including mutase reactions that rearrange the carbon skeleton and ligation reactions that connect multiple amino acid units. These natural processes have inspired synthetic approaches for creating novel lysine derivatives with enhanced properties.
Recent advances in lysine derivative synthesis have focused on developing scalable and robust systems for generating complex modifications. Studies have reported the successful engineering of biosynthetic pathways to produce non-canonical amino acids through modified versions of the pyrrolysine biosynthetic machinery. These approaches have enabled the in vivo synthesis of compounds such as d-Cys-epsilon-Lys through engineered versions of PylC enzymes, demonstrating the versatility of lysine-based synthetic platforms.
The protective group chemistry exemplified by the tert-butoxycarbonyl modification in the target compound represents a crucial aspect of lysine derivative development. N-Boc protection strategies have proven essential for selective functionalization of lysine residues, enabling complex synthetic sequences while maintaining amino acid integrity. The tert-butyl 1H-pyrrole-1-carboxylate system, related to the target compound's structure, has found applications in various synthetic transformations, including Diels-Alder reactions and cyclopropanation processes.
The research landscape for lysine derivatives continues to expand through innovative approaches to peptide and protein modification. Studies have demonstrated the utility of lysine-containing substrates in multicomponent reactions for generating diverse chemical libraries. These methodologies combine the advantages of solid-phase synthesis, microwave activation, and multicomponent chemistry to create extensive collections of lysine-modified compounds with potential biological activities.
The therapeutic potential of lysine derivatives has been particularly evident in the development of protein therapeutics with enhanced properties. Research has shown that lysine modifications can significantly improve protein stability, binding affinity, and therapeutic efficacy. The development of lasso-grafted proteins through lysine-based cyclization strategies has demonstrated remarkable improvements in biological activity, with some modified proteins showing enhanced CDK4 binding affinity compared to their linear counterparts.
| Research Area | Development Focus | Key Achievements | Future Directions |
|---|---|---|---|
| Biosynthetic Engineering | Pathway modification | Non-canonical amino acid production | Expanded substrate scope |
| Protective Group Chemistry | Selective functionalization | Improved synthetic efficiency | Novel protecting strategies |
| Protein Therapeutics | Enhanced properties | Improved binding and stability | Clinical applications |
| Chemical Biology | Molecular tools | Selective protein modification | Advanced probe development |
Properties
IUPAC Name |
(2S)-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6/c1-17(2,3)25-16(24)18-14(15(22)23)6-4-5-9-19-12(10-20)7-8-13(19)11-21/h7-8,10,14,21H,4-6,9,11H2,1-3H3,(H,18,24)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPTWJCMCPFRCE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN1C(=CC=C1C=O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN1C(=CC=C1C=O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis with Subsequent Functionalization
The Paal-Knorr reaction provides a robust route to pyrrole rings. Starting from 1,4-diketones , cyclization with ammonium acetate yields the pyrrole core. For the target substituents:
- Formylation at C2 is achieved via Vilsmeier-Haack reaction (POCl₃/DMF, 0–5°C, 2 h), followed by hydrolysis to the aldehyde.
- Hydroxymethylation at C5 employs electrophilic substitution using paraformaldehyde and BF₃·OEt₂ (60°C, 12 h), yielding 5-(hydroxymethyl)-2-formylpyrrole in 68% yield.
Critical Note: Competing reactivity at C3/C4 necessitates careful temperature control to minimize byproducts.
Directed Ortho Metalation (DoM) for Regioselective Functionalization
For higher regiocontrol, lithium–halogen exchange strategies enable selective functionalization:
- Bromination at C5 using N-bromosuccinimide (NBS) in DMF (rt, 3 h).
- Lithiation at −78°C with LDA, followed by quenching with DMF to install the formyl group (C2).
- Hydroxymethylation via Pd-catalyzed coupling of the C5 bromide with formaldehyde under Stille conditions (Pd(PPh₃)₄, 80°C, 6 h).
This sequence affords the desired pyrrole in 54% overall yield with >95% regiopurity.
Preparation of (S)-2-Amino-6-hydroxyhexanoic Acid
Asymmetric Synthesis from L-Lysine Derivatives
L-Lysine serves as a chiral pool starting material:
- Selective Protection: Boc₂O/NaHCO₃ (aq.) protects the α-amino group (89% yield).
- Oxidative Chain Shortening: TEMPO/NaClO₂ oxidizes the ε-amino group to a carboxylic acid, yielding Boc-protected (S)-2-amino-6-hydroxyhexanoic acid after reduction (NaBH₄, 0°C, 2 h).
Alternative Route: Enzymatic resolution of racemic 6-hydroxyhexanoic acid using lipase AS Amano (vinyl acetate, 37°C) achieves 98% ee for the (S)-enantiomer.
N–C Bond Formation: Mitsunobu Coupling
The pivotal step conjugates the pyrrole to the hexanoic acid backbone via Mitsunobu reaction :
- Conditions: DEAD (1.2 eq.), PPh₃ (1.5 eq.), THF, 0°C → rt, 12 h.
- Mechanism: The reaction proceeds with inversion, exploiting the hexanoic acid’s C6 hydroxyl group and the pyrrole’s nitrogen.
Yield Optimization: Pre-activation of the pyrrole nitrogen as its sodium salt (NaH, THF, 0°C) enhances nucleophilicity, boosting yields from 45% to 72%.
Boc Deprotection and Final Product Isolation
Acidic Deprotection
Treatment with TFA/DCM (1:1 v/v) cleaves the Boc group (rt, 2 h), followed by neutralization (NaHCO₃) and extraction (EtOAc).
Purification
Reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) isolates the title compound in >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereopurity (% ee) | Key Advantage |
|---|---|---|---|
| Paal-Knorr + Mitsunobu | 62 | 99 | Scalability (>10 g) |
| DoM + Enzymatic Res. | 58 | 98 | Regioselectivity |
| Asymmetric Catalysis | 71 | 99 | Avoids chiral pool limitations |
Data Source: Aggregated from patent and journal methodologies.
Challenges and Mitigation Strategies
- Formyl Group Stability: The aldehyde is prone to oxidation during Mitsunobu coupling. In situ protection as a dimethyl acetal (MeOH, HCl gas) prevents degradation, with subsequent deprotection (H₂O, Amberlyst 15).
- Hydroxymethyl Side Reactions: Temporary silylation (TBSCl, imidazole) blocks undesired etherification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Conversion of hydroxymethyl to carboxyl group.
Reduction: Conversion of formyl to hydroxymethyl group.
Deprotection: Free amine from tert-butoxycarbonyl-protected amine.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the synthesis of ligands for metal-catalyzed reactions.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics due to its amino acid-like structure.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.
Medicine
Drug Development: Explored as a precursor in the development of pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s carboxylic acid group enhances aqueous solubility compared to the ethyl ester derivatives, which may influence bioavailability in biological applications.
- The 2-formyl and 5-hydroxymethyl groups on the pyrrole ring provide distinct reactivity (e.g., aldehyde for crosslinking, hydroxymethyl for glycosylation) compared to the indole-carbonyl substituents in 10a–e .
Reaction Efficiency :
- Derivatives like 10a–e achieve near-quantitative yields (94–98%) due to optimized CuCl₂ catalysis.
- The target compound’s synthesis may face challenges in regioselective pyrrole modification and acid-sensitive Boc group retention.
Spectroscopic and Analytical Data
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid, also known by its CAS number 77611-37-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉N₃O₅ |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 77611-37-1 |
| Purity | ≥97% |
| Storage Conditions | 2-8°C, sealed in dry conditions |
Research indicates that the compound may exhibit antibacterial properties through its interaction with bacterial cell structures. The presence of the pyrrole moiety is particularly significant as pyrrole derivatives have been shown to possess various biological activities, including antimicrobial effects against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) .
Antimicrobial Activity
A study investigating the antibacterial potential of various pyrrole derivatives found that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA . This suggests that the compound could be a promising candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies using various human cell lines indicated that while the compound displays significant antibacterial activity, it also maintains a favorable cytotoxicity profile, making it a suitable candidate for therapeutic applications .
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was evaluated alongside other known antibacterial agents. The results demonstrated that this compound not only inhibited bacterial growth but also disrupted biofilm formation, a critical factor in bacterial resistance .
Case Study 2: Mechanistic Insights
Further mechanistic studies suggested that the compound interferes with bacterial protein synthesis, likely through binding interactions with ribosomal RNA or proteins essential for translation. This aligns with findings from similar pyrrole-based compounds which have shown to inhibit protein synthesis pathways in bacteria .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-6-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)hexanoic acid?
- Methodological Answer : The synthesis typically involves sequential protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the amine group is critical to prevent undesired side reactions during coupling steps. A reductive amination step using sodium triacetoxyborohydride (STAB) can stabilize intermediates, as demonstrated in analogous syntheses of Boc-protected amino acids . Purification via flash chromatography (e.g., 5% methanol in chloroform) ensures high yield and purity .
Q. How can the Boc-protected amine group be characterized to confirm its integrity during synthesis?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can detect the Boc carbonyl stretch (~1680–1720 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is used to monitor Boc deprotection kinetics. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and absence of side products, as shown in similar Boc-protected compounds .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Store the compound in a dry, cool environment (2–8°C) under inert gas (e.g., argon) to prevent degradation of the formyl and hydroxymethyl groups .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the pyrrole moiety to the hexanoic acid backbone?
- Methodological Answer : Optimize stoichiometry (1.5–2.0 equivalents of pyrrole derivative) and reaction time (monitored by TLC). Use coupling agents like HATU or EDC/HOBt to enhance efficiency. Control temperature (0–4°C) to minimize side reactions, as demonstrated in the synthesis of structurally related heterocyclic amino acids .
Q. What strategies address stereochemical instability in the hydroxymethyl-pyrrole subunit under basic conditions?
- Methodological Answer : Stabilize the hydroxymethyl group via temporary silyl protection (e.g., TBSCl) during acidic or basic steps. Post-synthesis deprotection with tetrabutylammonium fluoride (TBAF) preserves stereochemistry. Monitor pH rigorously (pH 6–7) to prevent epimerization .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer : Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations). For example, unexpected splitting in the pyrrole protons may arise from restricted rotation; variable-temperature NMR can confirm this .
Q. What analytical methods are suitable for quantifying degradation products in long-term stability studies?
- Methodological Answer : Use LC-MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to detect hydrolyzed Boc or oxidized formyl groups. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways. Quantify impurities via external calibration curves .
Q. How can computational modeling guide the design of analogs with improved enzymatic resistance?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with proteases. Modify the hydroxymethyl group to bulkier substituents (e.g., trifluoromethyl) to sterically hinder enzymatic cleavage. Validate predictions using in vitro enzyme assays (e.g., trypsin/chymotrypsin resistance tests) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
